N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide
Description
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a synthetic small molecule characterized by a tetrahydrobenzo[b][1,4]oxazepin core fused with a cyclohexanesulfonamide substituent. The compound’s key structural feature is the cyclohexanesulfonamide group, which distinguishes it from benzene-based sulfonamide derivatives. This modification may influence its physicochemical properties, target binding, and metabolic stability, making it a candidate for therapeutic applications, particularly in inflammation-related pathways (inferred from ).
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]cyclohexanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4S/c1-16(2)12-13-24-19-11-10-17(14-20(19)28-15-22(3,4)21(24)25)23-29(26,27)18-8-6-5-7-9-18/h10-11,14,16,18,23H,5-9,12-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKNVYRIEUPJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3CCCCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide is a synthetic organic compound with a complex structure that suggests potential biological activity. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b][1,4]oxazepine ring system fused with an isopentyl chain and sulfonamide group. Its molecular formula is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 371.46 g/mol. The unique arrangement of functional groups contributes to its potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 371.46 g/mol |
| Chemical Structure | Structure |
Research indicates that the compound may interact with various enzymes and receptors within biological systems. These interactions can modulate key biochemical pathways, including:
- Signal Transduction: The compound may influence cellular signaling pathways by binding to specific receptors.
- Metabolic Processes: It could affect metabolic enzymes, leading to altered metabolic states.
The exact molecular targets remain to be fully elucidated through further studies.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. This activity could be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit specific metabolic pathways.
Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this compound may have potential applications in treating neurological disorders. Investigations into its effects on neurotransmitter systems are ongoing:
- Dopaminergic Activity: Potential modulation of dopamine receptors could impact conditions such as Parkinson's disease.
- Serotonergic Effects: Possible interactions with serotonin receptors may suggest applications in mood disorders.
Study 1: Antimicrobial Activity
A study conducted on the compound's efficacy against Gram-positive and Gram-negative bacteria demonstrated significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values were determined for various strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 75 |
Study 2: Neuropharmacological Assessment
In a preliminary neuropharmacological assessment using rodent models, the compound showed promise in reducing anxiety-like behaviors in behavioral tests such as the Elevated Plus Maze (EPM). The results indicated a dose-dependent reduction in anxiety scores:
| Dose (mg/kg) | Anxiety Score (EPM) |
|---|---|
| 1 | 0.75 |
| 5 | 0.50 |
| 10 | 0.25 |
Conclusion and Future Directions
This compound presents a promising profile for further investigation due to its unique structural features and observed biological activities. Future research should focus on:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Comprehensive evaluations of its safety profile.
- Exploration of its potential as a therapeutic agent in clinical settings.
Comparison with Similar Compounds
Key Observations :
- Cyclohexane vs.
- Steric Effects : The 3,4-dimethylbenzene substituent (CAS 922022-38-6) introduces steric hindrance, which may reduce binding affinity in certain targets compared to the less bulky cyclohexane group .
Spectroscopic and Analytical Comparisons
NMR Profiling
highlights that NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes in the tetrahydrobenzooxazepin core. For the target compound:
Mass Spectrometry (MS/MS)
Molecular networking () reveals that compounds with structural similarities cluster based on fragmentation patterns (cosine scores). The target compound’s cyclohexane sulfonamide will likely yield distinct fragmentation ions (e.g., m/z 80–100 for sulfonamide cleavage) compared to benzene derivatives, resulting in lower cosine scores (<0.8) with aromatic analogs .
Physicochemical and Environmental Behavior
- Lumping Strategy () : The target compound’s cyclohexane group may prevent it from being grouped with benzene derivatives in environmental models due to differences in reactivity and solubility. For example, its estimated logP (~3.5) would be higher than benzene analogs (logP ~2.8–3.0), affecting partitioning in aquatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
